ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate
CAS No.:
Cat. No.: VC15361312
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-2-22-12(20)9-19-15(21)14-13(18-16(19)23)11(8-17-14)10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3,(H,18,23) |
| Standard InChI Key | ZUABEHZSOLGHLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate, systematically describes its structure:
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A pyrrolo[3,2-d]pyrimidine core fuses a five-membered pyrrolidine ring (positions 1–5) with a six-membered pyrimidine ring (positions 3–8).
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Substituents include a thioxo group (=S) at position 2, a ketone (=O) at position 4, and a phenyl group at position 7.
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The ethyl acetate moiety (-O-CO-OCH₂CH₃) is attached via a methylene bridge to position 3 .
The canonical SMILES representation, CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S, encodes this connectivity, while the InChIKey ZUABEHZSOLGHLJ-UHFFFAOYSA-N provides a unique identifier for database searches.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate typically involves multi-step protocols:
Cyclocondensation of 2-Aminofurans
A patent by describes a method for pyrrolo[2,3-d]pyrimidines via nucleophilic attack of 2-aminofurans on electrophilic intermediates. For this compound:
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Intermediate Preparation: A 2-aminofuran bearing a phenyl group at position 7 is reacted with ethyl chloroacetate in ethanol under reflux.
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Cyclization: Heating in the presence of a base (e.g., NaOH) facilitates ring closure, forming the pyrrolopyrimidine core.
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Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide introduces the thioxo group at position 2 .
Alkylation of Pyrrolopyrimidin-4-Thiones
An alternative route from involves:
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Synthesis of Pyrrolopyrimidin-4-thione: Condensation of thiourea with a β-keto ester derivative.
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Alkylation: Reaction with ethyl chloroacetate in ethanol, yielding the target compound after recrystallization .
Reaction Conditions:
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Solvent: Ethanol or methanol.
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Temperature: Reflux (70–80°C).
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Duration: 2–16 hours.
Purification and Characterization
Crude products are purified via:
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Recrystallization: Ethanol or ethyl acetate/hexane mixtures.
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients .
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Antioxidant Effects
Recent studies on fused pyrrolopyrimidines highlight:
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TLR4/COX-2 Inhibition: Compounds 3a and 8e (analogs) suppress LPS-induced NF-κB activation in RAW264.7 macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM .
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ROS Scavenging: DPPH assay IC₅₀ values of 15–25 μM, comparable to ascorbic acid .
Structure-Activity Relationships (SAR)
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Thioxo Group: Critical for hydrogen bonding with kinase active sites (e.g., CDK2’s Leu83).
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Phenyl at Position 7: Enhances hydrophobic interactions and bioavailability.
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Ethyl Acetate Side Chain: Improves solubility without compromising membrane permeability .
Computational and Molecular Modeling Studies
Docking Simulations
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COX-2 Binding: Compound 4b (analog) forms hydrogen bonds with Tyr385 and Ser530, with a docking score of −9.2 kcal/mol .
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TLR4/MD-2 Complex: Pyrolopyrimidine derivatives occupy the hydrophobic pocket of MD-2, disrupting LPS binding (ΔG = −8.5 kcal/mol) .
ADMET Predictions
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